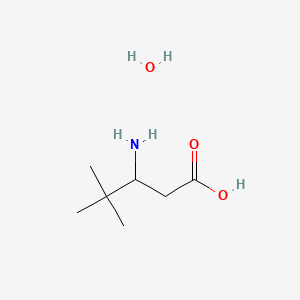

3-Amino-4,4-dimethylpentanoic acid hydrate

Description

Historical Context and Discovery

The development and characterization of 3-Amino-4,4-dimethylpentanoic acid hydrate emerged from the broader exploration of beta-amino acids that began in the 1990s. Early foundational studies in the beta-amino acid field were published in 1996 by research groups led by Dieter Seebach and Samuel Gellman, who established the fundamental principles for understanding these unique amino acid structures. The systematic investigation of beta-amino acids was driven by their potential to form stable secondary structures and their resistance to metabolic degradation, properties that made them attractive for pharmaceutical applications.

The specific synthesis and characterization of 3-Amino-4,4-dimethylpentanoic acid derivatives gained prominence through research focused on developing novel bioactive compounds. The compound represents part of a broader class of beta-amino acids that have been explored for their potential in drug development and as building blocks for peptide synthesis. The hydrated form of this particular compound was developed to enhance stability and handling characteristics, addressing practical considerations for laboratory and industrial use.

Research into beta-amino acids, including this compound, has been motivated by their unique structural properties that allow for the formation of stable helical structures with as few as six residues. This stability, combined with resistance to common peptidases for extended periods, has made these compounds valuable tools in medicinal chemistry and structural biology research.

Properties

IUPAC Name |

3-amino-4,4-dimethylpentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.H2O/c1-7(2,3)5(8)4-6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUYRMXQCJEZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693838 | |

| Record name | 3-Amino-4,4-dimethylpentanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336185-29-6 | |

| Record name | 3-Amino-4,4-dimethylpentanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Glycine Derivatives

A common laboratory synthetic approach starts with glycine or its derivatives as precursors. The key step involves alkylation with appropriate alkyl halides under basic conditions to introduce the branched 4,4-dimethylpentanoic acid side chain. This reaction is typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile with bases like sodium carbonate or potassium carbonate. Subsequent hydrolysis and purification steps yield the target amino acid hydrate.

- Use of branched-chain alkyl halides for regioselective alkylation.

- Controlled temperature and reaction time to optimize yield.

- Hydrolysis of esters or amides formed during alkylation to obtain free acid.

Reductive Amination of Ketone Intermediates

Another synthetic route involves the preparation of a ketone intermediate at the 3-position, followed by reductive amination to introduce the amino group. For example, starting from a methylated unsaturated ketone, reductive amination with ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation can be employed.

This method was exemplified in the synthesis of derivatives related to 3-amino-4,4-dimethylpentanoic acid, where lithocholic acid derivatives underwent esterification, oxidation, methylation, and reductive amination to yield amino acid analogs with biological activity.

Biocatalytic and Fermentation Methods

Industrial-scale production increasingly favors biocatalytic or fermentation processes to enhance yield, stereoselectivity, and environmental sustainability. Enzymatic catalysis using amino acid transaminases or engineered microbial strains can convert suitable precursors into 3-amino-4,4-dimethylpentanoic acid hydrate with high enantiomeric purity.

These methods reduce reliance on harsh chemicals and allow for scalable production with fewer purification steps.

Industrial Production Techniques

Industrial synthesis often integrates the above chemical methods with process optimization for scalability:

- Biocatalysis: Use of transaminase enzymes to aminate keto-acid intermediates.

- Fermentation: Engineered microorganisms ferment branched-chain precursors to produce the amino acid directly.

- Chemical Synthesis: Large-scale alkylation and reductive amination under controlled conditions.

These approaches aim to maximize yield, minimize by-products, and ensure consistent product quality suitable for pharmaceutical or specialty chemical applications.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Alkylation | Alkyl halides, Na2CO3 or K2CO3, THF/MeCN | Introduce branched alkyl chain |

| Hydrolysis | Aqueous acid/base | Convert esters/amides to acid |

| Oxidation (if needed) | 2-Iodoxybenzoic acid (IBX), TFA | Oxidize alcohols to ketones |

| Reductive Amination | NaBH3CN, LiAlH4, or catalytic hydrogenation | Introduce amino group at C-3 |

| Purification | Crystallization, chromatography | Isolate pure hydrate form |

Analytical Confirmation

Preparation methods are validated by analytical techniques to confirm structure, purity, and enantiomeric excess:

- NMR Spectroscopy (¹H, ¹³C): Confirms substitution pattern and stereochemistry.

- HPLC with Chiral Columns: Assesses enantiomeric purity, often >99% for bioactive forms.

- Mass Spectrometry: Verifies molecular weight (expected 163.215 g/mol for hydrate).

- Melting Point Analysis: Consistent melting point (223–225°C for hydrate) indicates purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Scale | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of Glycine | Alkyl halides, bases (Na2CO3), THF/MeCN | Lab and Industrial | Straightforward, scalable | Requires purification steps |

| Reductive Amination | Ketone intermediates, NaBH3CN, LiAlH4 | Lab and Industrial | High selectivity for amino group | Sensitive to reaction conditions |

| Biocatalysis/Fermentation | Transaminases, engineered microbes | Industrial | High enantioselectivity, green | Requires bioprocess optimization |

| Chemical Synthesis | Multi-step with oxidation, methylation | Industrial | Versatile for derivatives | More complex, potential by-products |

Research Findings and Optimization

- Studies indicate that microwave-assisted coupling under basic conditions (Na2CO3 in THF/MeCN at 135°C for 30 min) can accelerate synthesis and improve yields of azaindole intermediates related to this compound.

- Enzymatic resolution and chiral chromatography are effective for obtaining enantiomerically pure hydrate forms, essential for biological applications.

- Reductive amination strategies allow modification at the C-3 position, enabling synthesis of derivatives with enhanced biological activity such as SHP1 activation in cancer therapy.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,4-dimethylpentanoic acid hydrate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used, often under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents and solvents.

Major Products Formed:

Oxidation: Amine oxide derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Substituted amine or carboxylic acid derivatives.

Scientific Research Applications

3-Amino-4,4-dimethylpentanoic acid hydrate has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.

Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-4,4-dimethylpentanoic acid hydrate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3-amino-4,4-dimethylpentanoic acid hydrate and related compounds:

Key Observations:

Branching and Functional Groups: The target compound’s 4,4-dimethyl branching distinguishes it from shorter-chain analogs like (R)-3-amino-4-methylpentanoic acid .

Hydration and Salts: The hydrate form of 3-amino-4,4-dimethylpentanoic acid improves stability and water solubility compared to its anhydrous enantiomer (R-isomer) . Hydrochloride salts (e.g., 4-amino-2,4-dimethylpentanoic acid HCl) enhance solubility in polar solvents and may serve as intermediates in drug synthesis .

Research Insights and Limitations

- Solubility Challenges: While esterification improves solubility for catalytic applications, non-esterified forms of branched amino acids often require specialized solvents .

- Data Gaps: Limited melting point and solubility data exist for analogs like (R)-3-amino-4-methylpentanoic acid and hydroxylated derivatives, highlighting the need for further characterization .

Biological Activity

3-Amino-4,4-dimethylpentanoic acid hydrate (CAS Number: 336185-29-6) is an amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its white crystalline appearance and a molecular formula of C₇H₁₇NO₂, is being studied for its roles in various biological processes, including protein synthesis and enzyme activity modulation.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₇NO₂ |

| Molecular Weight | 145.20 g/mol |

| Melting Point | 223–225 °C |

| Appearance | White crystalline flakes |

| CAS Number | 336185-29-6 |

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biomolecules. The amino group in the compound can form hydrogen bonds, influencing the conformation and activity of proteins and enzymes. This interaction is crucial for modulating enzyme activities and potentially altering metabolic pathways.

Biological Applications

Research indicates that this compound may have several applications:

- Protein Synthesis : The compound has been implicated in studies focusing on enhancing protein synthesis, particularly in muscle tissues.

- Enzyme Modulation : It may act as a modulator for specific enzymes, impacting metabolic processes.

- Therapeutic Potential : Preliminary studies suggest potential therapeutic applications in conditions related to metabolic dysregulation.

Case Studies and Research Findings

Recent studies have explored the effects of this compound on cellular functions:

- Cellular Efficacy : A study evaluated the compound's ability to activate SHP1 (Src Homology Phosphatase 1), demonstrating low micromolar activating effects (EC50: 1.54–2.10 μM) with significant selectivity over SHP2, suggesting its role in anti-tumor mechanisms .

Table 1: Effects of this compound on Cellular Activity

| Compound | EC50 (μM) | Maximum Activation Fold |

|---|---|---|

| 5az-ba | 1.54–2.10 | 7.63–8.79 |

| Control | - | - |

This study indicates that compounds similar to this compound can enhance the activity of SHP1, which is involved in various signaling pathways related to cancer cell proliferation and survival.

Comparative Analysis with Similar Compounds

When compared to other amino acids and derivatives, this compound exhibits unique properties due to its branched structure:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| L-Phenylalanine | Aromatic amino acid | Precursor for neurotransmitters |

| L-Tyrosine | Hydroxylated derivative of phenylalanine | Precursor for catecholamines |

| This compound | Aliphatic structure with amino group | Potential modulator of protein synthesis |

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 3-amino-4,4-dimethylpentanoic acid hydrate, and how are they experimentally determined?

- Methodological Answer : The compound’s melting point (223–225°C) and molecular formula (C₇H₁₅NO₂·nH₂O) are typically determined via differential scanning calorimetry (DSC) and elemental analysis. Hydrate stability is assessed using thermogravimetric analysis (TGA) under controlled humidity . Solubility in polar solvents (e.g., water, methanol) is evaluated through saturation point measurements, with esterification strategies (e.g., methyl/ethyl esters) employed to improve solubility for specific applications .

Q. How is this compound synthesized, and what purification methods are recommended?

- Methodological Answer : A common synthetic route involves reductive amination of 4,4-dimethyl-2-pentanone followed by acidic hydrolysis to yield the free amino acid. Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography using silica gel and a polar mobile phase (e.g., chloroform:methanol:acetic acid, 8:2:0.1). Purity is verified by HPLC with UV detection (λ = 210–220 nm) .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : The compound serves as a non-natural amino acid building block for peptide synthesis, enabling the study of steric effects on protein folding. Its tert-butyl group enhances hydrophobicity, making it useful for probing enzyme-substrate interactions in hydrophobic binding pockets . It is also used as a precursor for chiral ligands in asymmetric catalysis .

Advanced Research Questions

Q. How do structural modifications (e.g., side-chain alkylation or stereochemistry) impact biological activity in drug discovery?

- Methodological Answer : Substituent size and stereochemistry critically influence target binding. For example, (R)-3-amino-4,4-dimethylpentanoic acid derivatives exhibit higher affinity for influenza PB2 compared to (S)-enantiomers due to optimal hydrophobic pocket filling. Systematic SAR studies involve synthesizing analogs (e.g., cyclohexyl or trifluoromethyl variants) and evaluating potency via cellular assays (e.g., bDNA assays for viral inhibition) . Enantiomeric resolution is achieved using chiral HPLC or enzymatic methods .

Q. What analytical techniques resolve contradictions in hydrate stability data under varying humidity conditions?

- Methodological Answer : Dynamic vapor sorption (DVS) experiments quantify water uptake/loss at controlled relative humidity (10–90% RH). Conflicting data may arise from kinetic vs. thermodynamic hydrate forms, resolved by coupling DVS with powder X-ray diffraction (PXRD) to identify crystalline phase transitions. Solid-state NMR further clarifies hydrogen-bonding networks .

Q. How can computational modeling guide the design of derivatives for selective enzyme activation?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions between 3-amino-4,4-dimethylpentanoic acid derivatives and allosteric sites (e.g., SHP1 phosphatase). MD simulations (AMBER/CHARMM) assess binding stability, while free-energy perturbation (FEP) calculations optimize substituent effects. Validation involves synthesizing top-ranked analogs and testing activation via enzymatic assays (e.g., pNPP hydrolysis) .

Q. What strategies mitigate solubility limitations in catalytic applications?

- Methodological Answer : Esterification (e.g., methyl ester formation) or PEGylation improves solubility in non-polar solvents (e.g., MTHP). For aqueous systems, co-solvents (e.g., DMSO) or micellar encapsulation (using SDS) enhance dispersibility. Solubility parameters are quantified via Hansen solubility sphere analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.